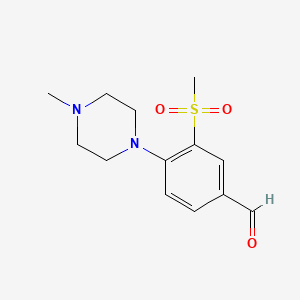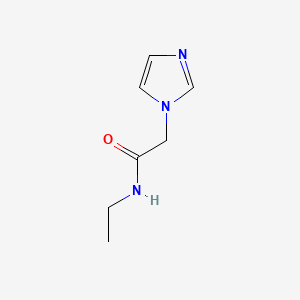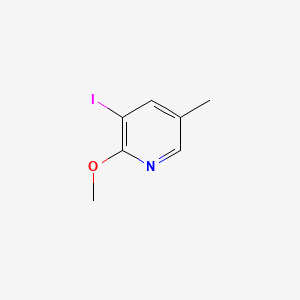![molecular formula C6H10O B598318 2-oxaspiro[3,3]heptane CAS No. 174-75-4](/img/new.no-structure.jpg)
2-oxaspiro[3,3]heptane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Oxaspiro[3,3]heptane is a spiro compound with the molecular formula C6H10O and a molecular weight of 98.1430 g/mol . It features a unique bicyclic structure where an oxygen atom is incorporated into a spiro ring system, making it an interesting subject of study in organic chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
One of the common synthetic routes for 2-oxaspiro[3,3]heptane involves the intermolecular crossed [2 + 2] cycloaddition reaction. This reaction is promoted by visible-light triplet photosensitization using a commercially available iridium (III) photosensitizer under blue light irradiation . The reaction conditions are mild and provide access to a range of polysubstituted this compound derivatives.
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the scalability of the synthetic routes mentioned above can be adapted for larger-scale production. The use of visible-light triplet photosensitization and commercially available photosensitizers makes the process feasible for industrial applications.
Chemical Reactions Analysis
Types of Reactions
2-Oxaspiro[3,3]heptane undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxygenated derivatives.
Reduction: Reduction reactions can lead to the formation of reduced spiro compounds.
Substitution: Substitution reactions can introduce various functional groups into the spiro ring system.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.
Substitution: Halogenating agents, nucleophiles, and electrophiles are used under appropriate conditions to achieve substitution reactions.
Major Products Formed
The major products formed from these reactions include polysubstituted this compound derivatives, which are of significant interest in medicinal chemistry due to their potential biological activities .
Scientific Research Applications
2-Oxaspiro[3,3]heptane has several scientific research applications, including:
Chemistry: It serves as a building block for the synthesis of complex organic molecules and spiro compounds.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Polysubstituted derivatives of this compound are explored as potential drug candidates due to their unique structural features.
Industry: The compound is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-oxaspiro[3,3]heptane and its derivatives involves interactions with various molecular targets and pathways. The spiro ring system provides a rigid and unique scaffold that can interact with biological macromolecules, potentially leading to specific biological effects. The exact molecular targets and pathways depend on the specific derivative and its functional groups .
Comparison with Similar Compounds
Similar Compounds
2-Azaspiro[3,3]heptane: Similar in structure but contains a nitrogen atom instead of oxygen.
Spiro[3,3]heptane: Lacks the oxygen atom in the spiro ring system.
2-Oxaspiro[3,3]heptane-1,3-dione: Contains additional carbonyl groups.
Uniqueness
This compound is unique due to the presence of an oxygen atom in the spiro ring system, which imparts distinct chemical and physical properties. This oxygen atom can participate in various chemical reactions, making the compound versatile for synthetic applications .
Properties
CAS No. |
174-75-4 |
|---|---|
Molecular Formula |
C6H10O |
Molecular Weight |
98.145 |
IUPAC Name |
2-oxaspiro[3.3]heptane |
InChI |
InChI=1S/C6H10O/c1-2-6(3-1)4-7-5-6/h1-5H2 |
InChI Key |
SUSDYISRJSLTST-UHFFFAOYSA-N |
SMILES |
C1CC2(C1)COC2 |
Synonyms |
2-oxaspiro[3,3]heptane |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


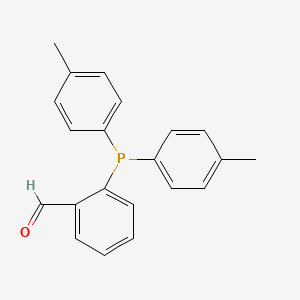
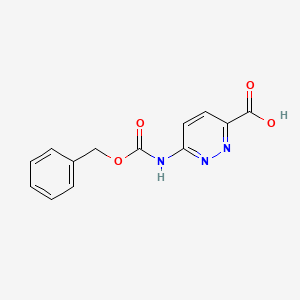
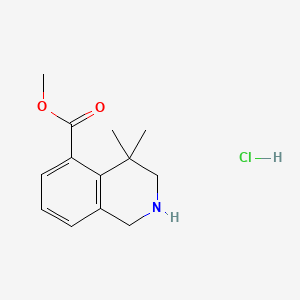
![2-Bromo-5,6-dihydrobenzo[d]thiazol-7(4H)-one](/img/structure/B598240.png)
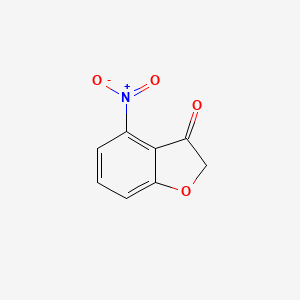
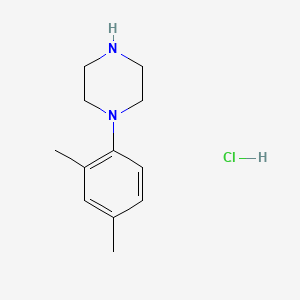
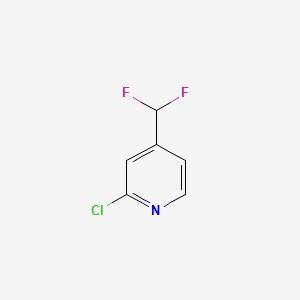
![4-Aminobicyclo[2.2.2]octane-1-carbonitrile hydrochloride](/img/structure/B598248.png)
